molecular formula C17H14BrN3O3S B3297584 4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 895804-88-3

4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B3297584
CAS No.: 895804-88-3
M. Wt: 420.3 g/mol
InChI Key: YAZYQTPPIPFUOC-UHFFFAOYSA-N
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Description

4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a bromine atom, a methoxypyridazinyl group, and a sulfonamide functional group, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

One common synthetic route involves the coupling of 4-bromophenyl methyl sulfone with benzene sulfonamide in the presence of copper (I) iodide . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific structure, which includes a bromine atom and a methoxypyridazinyl group, potentially offering distinct chemical and biological properties compared to other sulfonamide derivatives.

Properties

IUPAC Name

4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c1-24-17-10-9-16(19-20-17)12-3-2-4-14(11-12)21-25(22,23)15-7-5-13(18)6-8-15/h2-11,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZYQTPPIPFUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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